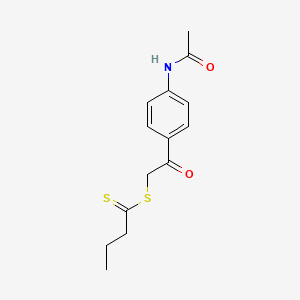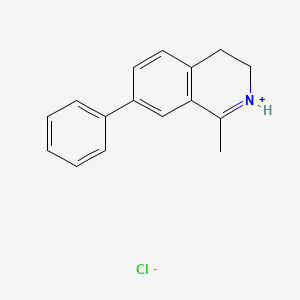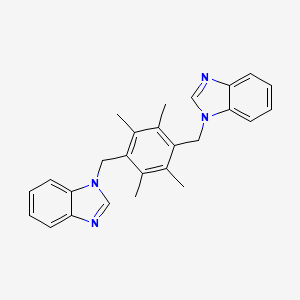
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene is a compound that features a central benzene ring substituted with four methyl groups and two benzimidazole groups at the 1 and 4 positions.
Méthodes De Préparation
The synthesis of 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene typically involves the reaction of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene with benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can generate reactive oxygen species (ROS) and induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the activation of p53 and the upregulation of p21, which inhibit cyclin-B expression and cause G2M phase arrest .
Comparaison Avec Des Composés Similaires
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can be compared with other similar compounds, such as:
1,4-Bis(imidazol-1-ylmethyl)benzene: This compound lacks the methyl groups on the benzene ring, which can affect its electronic properties and reactivity.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, leading to different coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H26N4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-[[4-(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]benzimidazole |
InChI |
InChI=1S/C26H26N4/c1-17-18(2)22(14-30-16-28-24-10-6-8-12-26(24)30)20(4)19(3)21(17)13-29-15-27-23-9-5-7-11-25(23)29/h5-12,15-16H,13-14H2,1-4H3 |
Clé InChI |
UAQXUJKBENSKDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CN2C=NC3=CC=CC=C32)C)C)CN4C=NC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


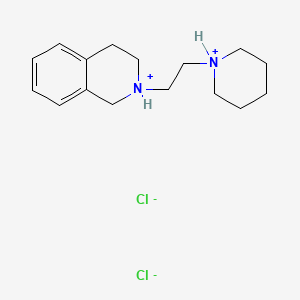
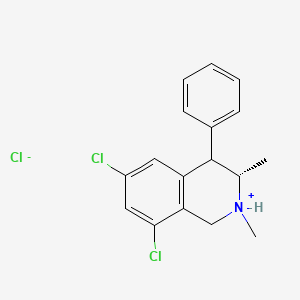
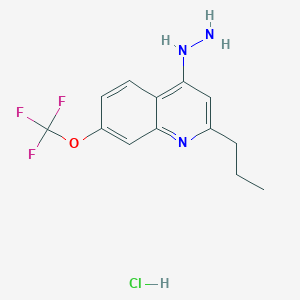
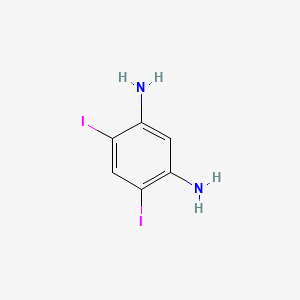
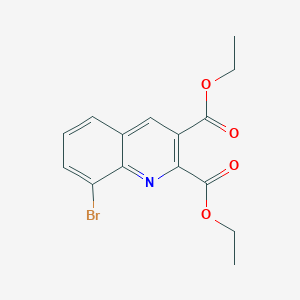
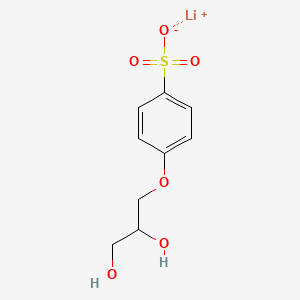
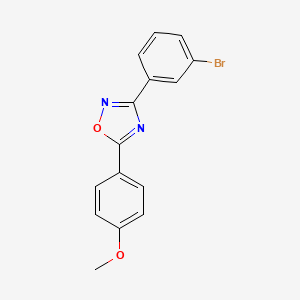
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
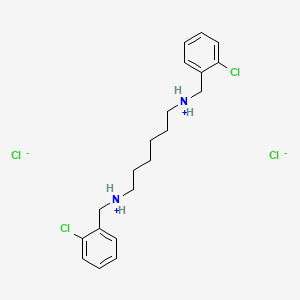
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
